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N-benzylidene-4-methylbenzenesulfonamide

Catalog No.
S3713947
CAS No.
51608-60-7
M.F
C14H13NO2S
M. Wt
259.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzylidene-4-methylbenzenesulfonamide

CAS Number

51608-60-7

Product Name

N-benzylidene-4-methylbenzenesulfonamide

IUPAC Name

N-benzylidene-4-methylbenzenesulfonamide

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

InChI

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

HVCKVBQOKOFBFH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2

Here's what we can glean from existing information:

  • Chemical Structure and Potential Uses

    The presence of the sulfonamide group suggests it could be investigated for its potential biological activity. Sulfonamides are a class of organic compounds with a wide range of applications in medicinal chemistry, including as antibiotics and anticonvulsants []. The benzylidene moiety can participate in various chemical reactions, making the molecule a potential candidate for further exploration in organic synthesis.

  • Further Research Needed

    More research is required to understand the specific properties and potential applications of N-Benzylidene-4-methylbenzenesulfonamide. This may involve studies on its synthesis, purification, characterization, and investigation of its biological activity or reactivity in organic chemistry.

N-benzylidene-4-methylbenzenesulfonamide is an organic compound with the molecular formula C14H13NO2SC_{14}H_{13}NO_2S and a molecular weight of 259.32 g/mol. It is characterized by a benzylidene group attached to a sulfonamide moiety, which contributes to its unique chemical properties. The compound is often studied for its potential applications in medicinal chemistry due to its structural features that may influence biological activity .

Typical of sulfonamides and imines, including:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, leading to the formation of different derivatives.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the release of the corresponding sulfonamide and aldehyde.
  • Condensation Reactions: It can react with various nucleophiles, forming new carbon-nitrogen bonds, which are crucial for synthesizing more complex structures.

Research indicates that N-benzylidene-4-methylbenzenesulfonamide exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Antitumor Activity: Preliminary studies suggest potential anticancer properties, although further investigation is required to elucidate the mechanisms involved.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential in treating diseases related to enzyme dysfunction .

The synthesis of N-benzylidene-4-methylbenzenesulfonamide typically involves the following steps:

  • Formation of the Benzylidene Group:
    • Reacting 4-methylbenzenesulfonamide with benzaldehyde under acidic conditions promotes the formation of the imine bond.
  • Purification:
    • The product is purified using recrystallization or column chromatography to obtain a high-purity compound.
  • Characterization:
    • Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

N-benzylidene-4-methylbenzenesulfonamide has potential applications in various fields:

  • Pharmaceuticals: Its antimicrobial and antitumor properties make it a candidate for drug development.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Agriculture: Potential uses in developing agrochemicals due to its biological activity against pests .

Studies on N-benzylidene-4-methylbenzenesulfonamide have focused on its interactions with biological targets:

  • Protein Binding: Investigations reveal that this compound may bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity, suggesting possible applications in combination therapies for infectious diseases or cancer treatments .

Several compounds share structural similarities with N-benzylidene-4-methylbenzenesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-Methylbenzylidene)-4-methylbenzenesulfonamideC15H15NO2SC_{15}H_{15}NO_2SContains an additional methyl group on the benzylidene moiety
BenzylsulfonamideC7H9NO2SC_{7}H_{9}NO_2SLacks the benzylidene structure; simpler sulfonamide
SulfanilamideC6H8N2O2SC_{6}H_{8}N_2O_2SA classic sulfonamide antibiotic without a benzylidene group

Uniqueness

N-benzylidene-4-methylbenzenesulfonamide stands out due to its specific combination of a sulfonamide and a benzylidene group, which enhances its potential biological activities compared to simpler sulfonamides. This unique structure allows for diverse chemical reactivity and potential therapeutic applications not found in related compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

259.06669983 g/mol

Monoisotopic Mass

259.06669983 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-20-2023

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